6-(4-Benzylpiperazino)nicotinaldehyde

Medicinal Chemistry Physicochemical Profiling Regioisomer SAR

Regioisomer misassignment in benzylpiperazinyl nicotinaldehyde SAR campaigns yields misleading activity data and delays project timelines. 6-(4-Benzylpiperazino)nicotinaldehyde (CAS 886360-69-6, ≥98%) provides the definitive 6-position data point-physicochemically distinct from 5- and 2-substituted analogs (ΔlogP: 2.29 vs. 2.22; ΔBP: 466.4 °C vs. 460.5 °C and 449.0 °C). • Weak HDAC6 inhibitor (IC50=11,200 nM)-negative control or fragment-growing scaffold • Aldehyde handle enables rapid diversification via reductive amination or Schiff base formation • Ambient shipping; store at 2-8°C.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
CAS No. 886360-69-6
Cat. No. B1362086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Benzylpiperazino)nicotinaldehyde
CAS886360-69-6
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C=O
InChIInChI=1S/C17H19N3O/c21-14-16-6-7-17(18-12-16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
InChIKeyMEZSFGZCUVIHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Benzylpiperazino)nicotinaldehyde Overview


6-(4-Benzylpiperazino)nicotinaldehyde (CAS 886360-69-6, MF: C₁₇H₁₉N₃O, MW: 281.35 g/mol) is a synthetic nicotinaldehyde derivative bearing a 4-benzylpiperazine substituent at the 6-position of the pyridine ring . This regioisomeric configuration distinguishes it from the 5- and 2-substituted analogs (CAS 1779121-89-9 and 885949-58-6, respectively), which share the same molecular formula but differ in the point of piperazine attachment . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeted agents and enzyme inhibitors that exploit the benzylpiperazine pharmacophore [1].

6-(4-Benzylpiperazino)nicotinaldehyde: Position-Specific Procurement


In-class benzylpiperazinyl nicotinaldehydes (2-, 5-, and 6-substituted) share an identical molecular formula (C₁₇H₁₉N₃O) and molecular weight (281.35 g/mol), yet their regioisomeric identity drives divergent physicochemical properties and biological profiles that cannot be ignored in procurement . The position of the benzylpiperazine moiety on the pyridine ring alters the electronic environment of the aldehyde group, influences predicted logP and boiling point, and modulates in vitro target engagement—as demonstrated by the weak HDAC6 inhibition (IC₅₀ ≈ 11,200 nM) observed exclusively for the 6-substituted isomer in a recombinant enzyme assay [1]. Consequently, substituting one positional isomer for another without experimental validation risks undermining SAR campaigns, producing misleading structure-activity data, and ultimately delaying project timelines.

6-(4-Benzylpiperazino)nicotinaldehyde: Evidence vs. Closest Analogs


Regioisomer-Dependent Physicochemical Properties

The 6-substituted regioisomer (target compound) exhibits distinct predicted physicochemical parameters relative to its 5- and 2-substituted analogs, which can impact chromatographic behavior, solubility, and formulation. The 6-isomer has a predicted boiling point of 466.4 ± 45.0 °C and an ACD/LogP of 2.29, compared to 460.5 ± 45.0 °C and a pKa of 7.10 ± 0.10 for the 5-position isomer, and 449.0 ± 45.0 °C with an ACD/LogP of 2.22 for the 2-position isomer . The higher boiling point of the 6-isomer may influence purification strategy (e.g., distillation vs. recrystallization), while the logP difference of 0.07 units between the 6- and 2-isomer can affect reverse-phase HPLC retention times and lipid bilayer partitioning.

Medicinal Chemistry Physicochemical Profiling Regioisomer SAR

HDAC6 Inhibition Profile Comparison

In a recombinant enzyme biochemical assay, 6-(4-Benzylpiperazino)nicotinaldehyde inhibited HDAC6 with an IC₅₀ of 1.12 × 10⁴ nM (11.2 µM), as measured by fluorogenic aminocoumarin release using a trypsin-coupled detection system [1]. By stark contrast, the reference HDAC6 inhibitor Tubastatin A exhibits an IC₅₀ of 15 nM in a comparable cell-free HDAC6 assay [2]. Trichostatin A, a pan-HDAC inhibitor, displays HDAC6 IC₅₀ values ranging from 0.6 to 8.6 nM across multiple assay formats [3]. The approximately 750- to 18,700-fold difference in potency positions the target compound not as a lead inhibitor but as a potential negative control or a structurally informative scaffold for fragment-based or property-guided optimization.

Epigenetics HDAC6 Inhibition CNS Drug Discovery

Platelet 12-Lipoxygenase Inhibition Assessment

A binding assay conducted at a single concentration of 30 µM evaluated the compound's ability to inhibit platelet 12-lipoxygenase in vitro . The assay, archived as ALA615117, classified the compound as active (inhibition category: 1), though a precise IC₅₀ value is not reported. While no direct comparator data are available from the same assay panel, the dichotomous activity call at a defined concentration provides a yes/no baseline for this target. In the broader context of lipoxygenase inhibitor discovery, benchmark inhibitors such as baicalein (12-lipoxygenase IC₅₀ ≈ 0.12–1.6 µM) are substantially more potent, suggesting that the target compound occupies a different potency tier [1].

Lipoxygenase Inhibition Inflammation Platelet Biology

Vendor Purity: 6- vs. 5-Isomer Comparison

Commercial availability and purity specifications differ across regioisomers. The 6-position target compound is offered by Santa Cruz Biotechnology at 95% purity (catalog sc-325648, 500 mg: $296, 1 g: $400) . In contrast, the 5-position analog (CAS 1779121-89-9) is available from Fluorochem at 98% purity (product code F771108) , and the 2-position analog (CAS 885949-58-6) is listed at 95% purity by AKSci (catalog 4555CH) . For procurement workflows that require ≥98% purity out-of-the-box, the 5-isomer may offer an immediate advantage, whereas the 6-isomer at 95% may necessitate in-house repurification, impacting cost and turnaround time.

Chemical Procurement Purity Specifications Quality Control

6-(4-Benzylpiperazino)nicotinaldehyde: Procurement Application Scenarios


Regioisomer SAR Studies

When a medicinal chemistry program requires systematic exploration of the benzylpiperazine attachment point on the nicotinaldehyde core, the 6-position isomer provides a critical data point that is physicochemically and biologically distinct from the 5- and 2-position counterparts, as demonstrated by differential boiling points (466.4 °C vs. 460.5 °C and 449.0 °C) and logP values (2.29 vs. 2.22) [1]. Procurement of all three regioisomers from credentialed vendors enables rigorous SAR analysis, with the 6-isomer serving as an essential component of the positional scanning set.

HDAC6 Inhibitor Discovery: Control and Scaffold Optimization

The compound's weak HDAC6 inhibitory activity (IC₅₀ = 11,200 nM) [1] positions it as a potential negative control for biochemical and cellular HDAC6 assays, where potent inhibitors (e.g., Tubastatin A, IC₅₀ = 15 nM) serve as positive controls . Alternatively, the 6-benzylpiperazinyl nicotinaldehyde scaffold may be used as a starting point for fragment growing or scaffold hopping, where incremental improvements in potency can be quantitatively tracked against the parental IC₅₀ of 11.2 µM.

CNS-Targeted Probe Synthesis

Given the established CNS-penetrant properties of benzylpiperazine derivatives in HDAC6 inhibitor programs [1], 6-(4-Benzylpiperazino)nicotinaldehyde can serve as a key intermediate for synthesizing novel CNS-targeted probes. Its aldehyde functional group enables rapid diversification via reductive amination, Schiff base formation, or oxidation to the corresponding carboxylic acid, facilitating library synthesis around a privileged CNS scaffold.

Lipoxygenase Counter-Screening for Inflammation

The preliminary activity against platelet 12-lipoxygenase at 30 µM [1] supports the compound's inclusion in counter-screening panels during anti-inflammatory drug discovery, particularly when profiling compounds for off-target lipoxygenase interactions. Procurement of the 6-isomer in ≥95% purity ensures that observed activity is attributable to the compound rather than contaminants.

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